1-(5-Chloro-2-methylphenyl)-3-propylurea
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Overview
Description
1-(5-Chloro-2-methylphenyl)-3-propylurea is an organic compound with a molecular formula of C11H15ClN2O It is a derivative of urea, where the urea moiety is substituted with a 5-chloro-2-methylphenyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methylphenyl)-3-propylurea typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
5-Chloro-2-methylphenyl isocyanate+Propylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylureas.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)-3-propylurea has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-3-propylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methylphenyl)piperazine: This compound shares the 5-chloro-2-methylphenyl moiety but differs in the urea substitution.
1-(5-Chloro-2-methylphenyl)-3-furfurylurea: Similar structure with a furfuryl group instead of a propyl group.
N-(5-Chloro-2-methylphenyl)-N’-propylurea: Another urea derivative with a similar substitution pattern.
Uniqueness
1-(5-Chloro-2-methylphenyl)-3-propylurea is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it valuable for various research applications.
Properties
CAS No. |
147752-23-6 |
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Molecular Formula |
C11H15ClN2O |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)-3-propylurea |
InChI |
InChI=1S/C11H15ClN2O/c1-3-6-13-11(15)14-10-7-9(12)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15) |
InChI Key |
BUSHBWWKDKZLDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=C(C=CC(=C1)Cl)C |
Origin of Product |
United States |
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